
(1R,2S)-1,2-Difluoro-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-1,2-Difluoro-1,2,3,4-tetrahydronaphthalene is a chiral compound with two fluorine atoms attached to the first and second carbon atoms of a tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1,2-Difluoro-1,2,3,4-tetrahydronaphthalene can be achieved through several methods. One common approach involves the asymmetric reduction of a precursor compound using chiral catalysts. For example, the CBS asymmetric reduction reaction can be employed, where a chiral boron catalyst is used to achieve the desired stereochemistry . The reaction conditions typically involve the use of borine tetrahydrofuran or borine N,N-diethylaniline as reducing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric reduction processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1,2-Difluoro-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further reduce the compound to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(1R,2S)-1,2-Difluoro-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific stereochemical requirements.
Mechanism of Action
The mechanism by which (1R,2S)-1,2-Difluoro-1,2,3,4-tetrahydronaphthalene exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique stereochemistry allows it to fit into specific active sites of enzymes or receptors, influencing their activity. This interaction can lead to changes in biochemical pathways, making the compound useful in various applications, including drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-1,2-Difluoro-1,2,3,4-tetrahydronaphthalene: The enantiomer of the compound with opposite stereochemistry.
1,2-Difluoro-1,2,3,4-tetrahydronaphthalene: A racemic mixture containing both enantiomers.
1,2-Dichloro-1,2,3,4-tetrahydronaphthalene: A similar compound with chlorine atoms instead of fluorine.
Uniqueness
(1R,2S)-1,2-Difluoro-1,2,3,4-tetrahydronaphthalene is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in applications requiring precise control over molecular interactions and stereochemical outcomes.
Properties
CAS No. |
65819-10-5 |
|---|---|
Molecular Formula |
C10H10F2 |
Molecular Weight |
168.18 g/mol |
IUPAC Name |
(1R,2S)-1,2-difluoro-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H10F2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10H,5-6H2/t9-,10+/m0/s1 |
InChI Key |
LKPHRBYGDJESOA-VHSXEESVSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]([C@H]1F)F |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate](/img/structure/B14476068.png)
![2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-tetradecyloxirane](/img/structure/B14476070.png)

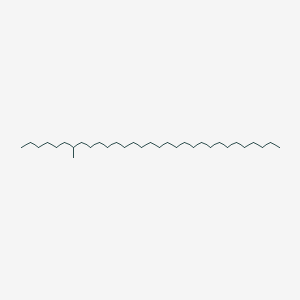

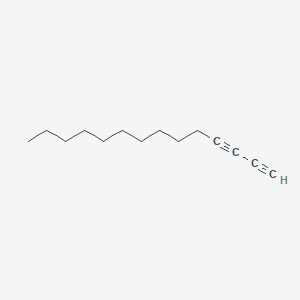
![(6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14476090.png)
![1,1'-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene)](/img/structure/B14476094.png)
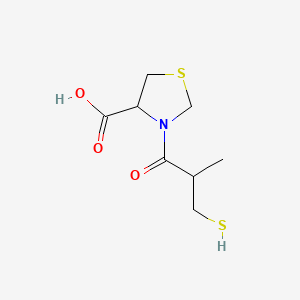
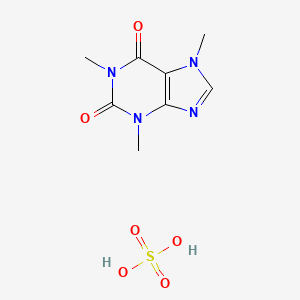

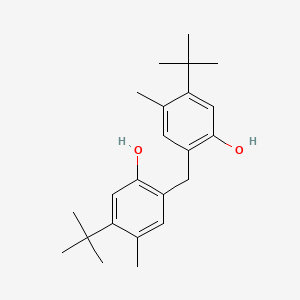
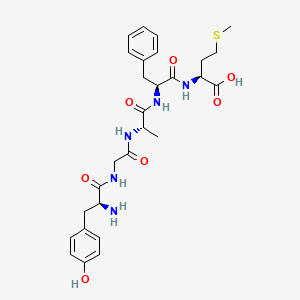
![1-[Methyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14476140.png)
